
2,2-DIMETHYLBUTYRIC-D11 ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethylbutyric-d11 Acid, also known as Butanoic acid, 2,2-dimethyl-, is a stable isotope labelled product . It is a branched-chain fatty acid and a metabolite of the lactone prodrug simvastatin . It is colorless to light yellow or light green liquid .
Molecular Structure Analysis
The molecular formula of 2,2-Dimethylbutyric-d11 Acid is C6H12O2 . The molecular weight is 116.1583 . The IUPAC Standard InChIKey is VUAXHMVRKOTJKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2-Dimethylbutyric-d11 Acid is a colorless to light yellow or light green liquid . The molecular weight is 116.16 . The molecular formula is C6H12O2 .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2,2-DIMETHYLBUTYRIC-D11 ACID can be achieved through a multistep process starting from commercially available starting materials. The key steps include the synthesis of the starting material, 2,2-DIMETHYLBUTYRIC-D11 ACID CHLORIDE, followed by its reaction with water to produce the final product, 2,2-DIMETHYLBUTYRIC-D11 ACID.", "Starting Materials": [ "D11-2-Butanol", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: D11-2-Butanol is treated with thionyl chloride to form D11-2-Butyl chloride.", "Step 2: D11-2-Butyl chloride is then reacted with methanol to form D11-2-Methyl-2-butanol.", "Step 3: D11-2-Methyl-2-butanol is oxidized with sodium hydroxide and hydrogen peroxide to form D11-2-Methyl-2-butanoic acid.", "Step 4: D11-2-Methyl-2-butanoic acid is treated with thionyl chloride to form D11-2-Methyl-2-butanoyl chloride.", "Step 5: D11-2-Methyl-2-butanoic acid chloride is then hydrolyzed with water and hydrochloric acid to form 2,2-DIMETHYLBUTYRIC-D11 ACID." ] } | |
CAS RN |
1219804-04-2 |
Product Name |
2,2-DIMETHYLBUTYRIC-D11 ACID |
Molecular Formula |
C6H12O2 |
Molecular Weight |
127.227 |
IUPAC Name |
3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i1D3,2D3,3D3,4D2 |
InChI Key |
VUAXHMVRKOTJKP-BIQBMNTRSA-N |
SMILES |
CCC(C)(C)C(=O)O |
synonyms |
2,2-DIMETHYLBUTYRIC-D11 ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



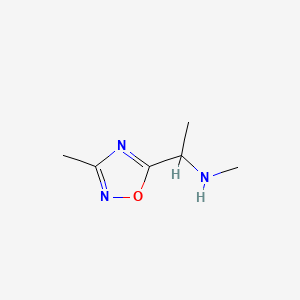
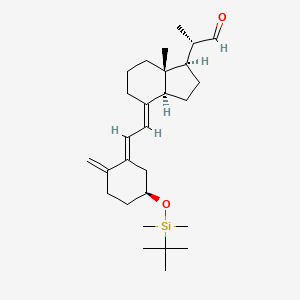

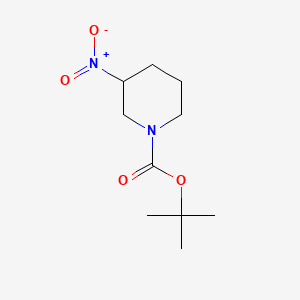
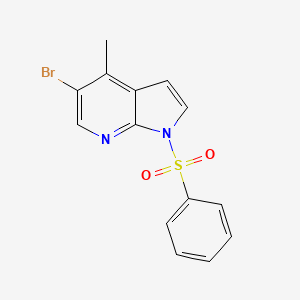

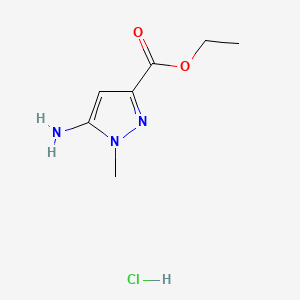
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)
![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)
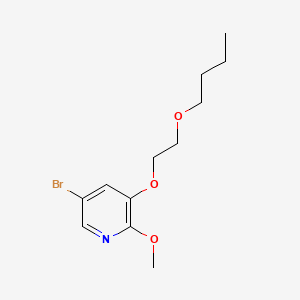
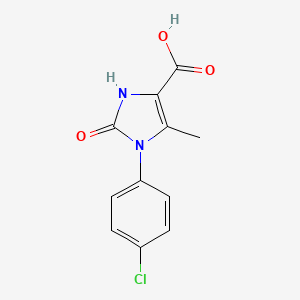
![6'-Methoxy-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B597085.png)